molecular formula C12H8Br2Cl6 B11944001 9,10-dibromo-3,4,5,6,12,12-hexachlorotetracyclo[6.2.1.13,6.02,7]dodec-4-ene CAS No. 20389-65-5

9,10-dibromo-3,4,5,6,12,12-hexachlorotetracyclo[6.2.1.13,6.02,7]dodec-4-ene

Cat. No.: B11944001
CAS No.: 20389-65-5
M. Wt: 524.7 g/mol
InChI Key: SUSUGGDVAULJNM-UHFFFAOYSA-N
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Description

9,10-dibromo-3,4,5,6,12,12-hexachlorotetracyclo[62113,602,7]dodec-4-ene is a complex organic compound characterized by its unique structure and multiple halogen substitutions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,10-dibromo-3,4,5,6,12,12-hexachlorotetracyclo[6.2.1.13,6.02,7]dodec-4-ene typically involves multiple steps, starting from simpler precursors. One common method involves the bromination and chlorination of a tetracyclic dodecene precursor under controlled conditions. The reaction conditions often include the use of bromine and chlorine in the presence of a catalyst, such as iron or aluminum chloride, to facilitate the halogenation process.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

9,10-dibromo-3,4,5,6,12,12-hexachlorotetracyclo[6.2.1.13,6.02,7]dodec-4-ene undergoes various chemical reactions, including:

    Substitution Reactions: The halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Reduction Reactions: The compound can be reduced to form less halogenated derivatives.

    Oxidation Reactions: Oxidation can lead to the formation of more complex structures with additional functional groups.

Common Reagents and Conditions

    Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while reduction can produce partially dehalogenated compounds.

Scientific Research Applications

9,10-dibromo-3,4,5,6,12,12-hexachlorotetracyclo[6.2.1.13,6.02,7]dodec-4-ene has several scientific research applications:

    Materials Science: Used in the development of advanced materials with unique electronic and optical properties.

    Organic Chemistry: Serves as a building block for synthesizing more complex organic molecules.

    Biology and Medicine: Investigated for potential use in drug development and as a probe for studying biological systems.

    Industry: Utilized in the production of specialty chemicals and polymers.

Mechanism of Action

The mechanism by which 9,10-dibromo-3,4,5,6,12,12-hexachlorotetracyclo[6.2.1.13,6.02,7]dodec-4-ene exerts its effects involves interactions with molecular targets through its halogen atoms. These interactions can influence the reactivity and stability of the compound, making it useful in various chemical processes. The pathways involved often include halogen bonding and electron transfer mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 1,6,7,12-tetrachloroperylene-3,4,9,10-tetracarboxylic acid
  • 1,7-dibromo-3,4,9,10-tetracarboxylic acid dianhydride
  • Benzene, 1,2-dibromo-3,4,5,6-tetrafluoro

Uniqueness

9,10-dibromo-3,4,5,6,12,12-hexachlorotetracyclo[6.2.1.13,6.02,7]dodec-4-ene is unique due to its specific arrangement of bromine and chlorine atoms on a tetracyclic dodecene framework. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

Properties

CAS No.

20389-65-5

Molecular Formula

C12H8Br2Cl6

Molecular Weight

524.7 g/mol

IUPAC Name

9,10-dibromo-3,4,5,6,12,12-hexachlorotetracyclo[6.2.1.13,6.02,7]dodec-4-ene

InChI

InChI=1S/C12H8Br2Cl6/c13-6-2-1-3(7(6)14)5-4(2)10(17)8(15)9(16)11(5,18)12(10,19)20/h2-7H,1H2

InChI Key

SUSUGGDVAULJNM-UHFFFAOYSA-N

Canonical SMILES

C1C2C3C(C1C(C2Br)Br)C4(C(=C(C3(C4(Cl)Cl)Cl)Cl)Cl)Cl

Origin of Product

United States

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